molecular formula C22H22N4O5S B2940473 3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946252-45-5

3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2940473
CAS RN: 946252-45-5
M. Wt: 454.5
InChI Key: VDWSEBZEZCFBSN-UHFFFAOYSA-N
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Description

3-ethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O5S and its molecular weight is 454.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Synthesis and Evaluation : A series of 3-benzyl-substituted-4(3H)-quinazolinones, related to the core structure of interest, were synthesized and evaluated for in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being more potent compared to the positive control, 5-FU. Molecular docking studies further supported their potential mechanism of action via inhibition of key enzymes like EGFR-TK and B-RAF kinase in cancer cell lines (Al-Suwaidan et al., 2016).

Antibacterial and Antifungal Activities

Novel Derivatives for Microbial Inhibition : Another study focused on the synthesis of novel 6,8-dibromo-4(3H)quinazolinone derivatives, which displayed significant anti-bacterial and anti-fungal activities. These compounds were particularly effective against a range of Gram-positive and Gram-negative bacteria, as well as Candida albicans and Aspergillus flavus, showcasing their potential as antimicrobial agents (Mohamed et al., 2010).

Analgesic and Anti-inflammatory Properties

Potential Non-steroidal Agents : Compounds derived from quinazolin-4(3H)-one, including variations with 1,3,4-oxadiazole and thiadiazole moieties, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies found several derivatives showing promising activities, suggesting their potential as non-steroidal analgesic and anti-inflammatory agents. The activities were often compared with standard drugs, indicating the therapeutic relevance of these compounds (Wagle et al., 2008).

Antimicrobial Evaluation

Quinazolinone Peptide Derivatives : Amino acid and dipeptide derivatives of quinazolin-3(4H)-one were synthesized and showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlights the antimicrobial potential of peptide derivatives of quinazolinone, suggesting their utility in developing novel antimicrobial agents (Kapoor et al., 2017).

properties

IUPAC Name

3-ethyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-5-26-21(27)14-8-6-7-9-15(14)23-22(26)32-12-18-24-20(25-31-18)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWSEBZEZCFBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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